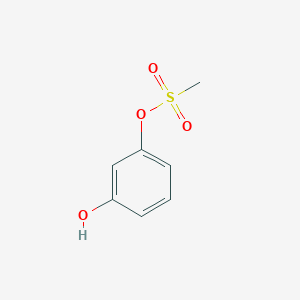

3-(Methanesulfonyloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxyphenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-12(9,10)11-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQMTYKKCQWXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methanesulfonyloxy Phenol and Its Analogues

Convergent and Divergent Synthetic Strategies

Synthetic strategies in organic chemistry can be broadly categorized as convergent or divergent, both of which are applicable to the synthesis of 3-(Methanesulfonyloxy)phenol analogues.

Convergent Synthesis: In a convergent approach, different fragments of a target molecule are synthesized separately and then pieced together in the later stages. researchgate.net For a complex analogue of this compound, this might involve preparing a substituted phenol (B47542) and a separate reaction partner, which are then combined. For example, a study on benzofuran (B130515) neolignans utilized a convergent strategy where p-sulfinylphenols were combined with other components to build a complex scaffold. acs.org

Divergent Synthesis: A divergent strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. kthmcollege.ac.in A researcher could start with a versatile precursor, such as 3-hydroxyphenylboronic acid, and then introduce a variety of substituents in one branch of the synthesis while converting the boronic acid to a phenol and then a mesylate in another. This allows for the efficient creation of diverse analogues from a single starting point. nih.govnih.gov

The construction of the 3-substituted phenol framework is a critical aspect of synthesizing the target molecule and its derivatives. Numerous methods have been developed to access this structural motif.

One of the most prominent modern methods is the oxidative hydroxylation of arylboronic acids . nih.govscispace.com This approach allows for the conversion of a C-B bond into a C-O bond, providing direct access to phenols from stable and readily available boronic acid precursors. Various conditions have been developed, including copper-catalyzed reactions that can be performed in water at room temperature. organic-chemistry.org Metal-free alternatives using oxidants like ammonium (B1175870) peroxodisulfate or tert-butyl hydroperoxide (TBHP) offer greener and more cost-effective options. scispace.comresearchgate.net

Another classic yet powerful method involves the hydrolysis of diazonium salts . libretexts.orgunacademy.com An aromatic primary amine, such as 3-nitroaniline, can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid at low temperatures. byjus.com Gentle warming of the diazonium salt solution in water leads to the replacement of the diazonium group with a hydroxyl group, yielding the corresponding phenol. chemguide.co.uk

Other strategies include the demethylation of more readily available methoxy-substituted aromatics (anisoles) using reagents like boron tribromide (BBr₃) or hydrobromic acid. encyclopedia.pub Additionally, cycloaddition reactions, such as the [3+3] annulation of vinyl sulfoxonium ylides with cyclopropenones, have been reported for the divergent synthesis of tetrasubstituted phenols. nih.gov

Table 1: Selected Synthetic Approaches to the 3-Substituted Phenol Core

| Method | Precursor | Key Reagents | Product | Reference(s) |

|---|---|---|---|---|

| Oxidative Hydroxylation | 3-Substituted Arylboronic Acid | CuSO₄, KOH, O₂ (air) | 3-Substituted Phenol | organic-chemistry.org |

| Metal-Free Hydroxylation | 3-Substituted Arylboronic Acid | (NH₄)₂S₂O₈ | 3-Substituted Phenol | researchgate.net |

The conversion of the phenolic hydroxyl group to a methanesulfonyloxy (mesylate) group is typically a highly regioselective process. The reaction involves treating the phenol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine. researchtrends.neteurjchem.com The phenolic oxygen is significantly more nucleophilic than the carbon atoms of the aromatic ring, ensuring that sulfonylation occurs exclusively at the oxygen atom.

While this compound itself is achiral, the concept of stereoselectivity becomes crucial when synthesizing more complex chiral analogues. rsc.org Synthetic strategies must control the three-dimensional arrangement of atoms. For instance, research on the ring expansion of enantiopure α-hydroxyalkyl azetidines demonstrates the stereospecific formation of 3-methanesulfonyloxy pyrrolidines. researchgate.net In such cases, the choice of protecting groups and reaction conditions can be tuned to influence the stereochemical outcome of the reaction. rsc.org Similarly, regioselective reactions can be induced by steric hindrance, where bulky protecting groups direct a reaction to a less hindered site on a molecule. organic-chemistry.org

Approaches to the 3-Substituted Phenol Core

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a foundational concept in synthesis design, involving the transformation of one functional group into another to facilitate subsequent steps. lkouniv.ac.innumberanalytics.com In the context of this compound, the most direct FGI is the conversion of the phenol's hydroxyl group into a sulfonate ester. researchtrends.net However, other FGIs are often necessary to prepare the required phenol precursor.

The transformation of an amino group into a hydroxyl group via a diazonium salt is a classic and reliable FGI. unacademy.combyjus.com This two-step process allows for the synthesis of phenols from anilines, which are often readily available starting materials. For example, 3-nitrophenol (B1666305) can be prepared from 3-nitroaniline. The resulting phenol can then be converted to its corresponding methanesulfonate (B1217627) ester. Research has demonstrated the synthesis of various nitrophenyl tosylates, such as 3-nitrophenyl 4-methylbenzenesulfonate, using this general approach. researchtrends.net

Table 2: Phenol Synthesis via Diazonium Salt Hydrolysis

| Starting Material | Intermediate | Product | Conditions | Reference(s) |

|---|

Arylsulfonates themselves are key intermediates and products in this field. While they are typically formed from phenols, their C-O or S-O bonds can be selectively cleaved under certain conditions to facilitate further transformations, such as nucleophilic aromatic substitution (SNAr) to form other derivatives. eurjchem.com

Modern synthetic chemistry has increasingly turned to oxidative methods to form the crucial C-O bond of phenols. nih.govmdpi.com As mentioned previously, the oxidation of arylboronic acids is a leading strategy. organic-chemistry.orgresearchgate.net This method is valued for its mild conditions and high tolerance for a wide range of other functional groups, making it suitable for complex molecule synthesis.

Table 3: Oxidative Hydroxylation of Arylboronic Acids for Phenol Synthesis

| Catalyst/Reagent System | Conditions | Key Features | Reference(s) |

|---|---|---|---|

| CuSO₄ / 1,10-phenanthroline | Room temperature, water | Highly efficient, cost-effective, broad substrate scope | organic-chemistry.org |

| (NH₄)₂S₂O₈ | Metal-, ligand-, and base-free | "Green" oxidizer, mild conditions | researchgate.net |

| Aqueous TBHP | Metal- and solvent-free | Good to excellent yields, simple workup | scispace.com |

| Ru(bpy)₃²⁺ | Photocatalyst | Transition metal-catalyzed | nih.gov |

Other oxidative routes include the direct hydroxylation of aromatic C-H bonds, although achieving high regioselectivity for a meta-substituted product can be challenging. nih.gov A more recent development involves the hydroxylation of aryl sulfonium (B1226848) salts under mild conditions, which has been used to prepare products like 4-(methylsulfonyl)phenol, an isomer of the title compound's precursor. mdpi.com

From Diazonium Salts and Arylsulfonates

Novel Catalyst Systems and Reaction Conditions in Synthesis

Innovation in catalysis continues to push the boundaries of efficiency, selectivity, and environmental compatibility in organic synthesis.

For the synthesis of the phenol core, copper-catalyzed systems for the hydroxylation of arylboronic acids have been refined to work under exceptionally mild conditions, such as at room temperature in water, avoiding the need for harsh reagents or organic solvents. organic-chemistry.org In a move towards greener chemistry, metal-free oxidative systems have also been developed, employing simple oxidants like ammonium peroxodisulfate. researchgate.net

In the synthesis of the sulfonate ester itself, novel methods are emerging that move beyond the traditional sulfonyl chloride and base. A visible-light-induced, one-pot, three-component reaction has been developed using a copper catalyst to synthesize aryl sulfonic esters from arylazo sulfones, a sulfur dioxide source (DABSO), and an alcohol. nih.gov Another advanced technique is the electro-oxidative coupling of sodium arenesulfinates with phenols, which avoids the need for chemical oxidants altogether. eurjchem.com

Table 4: Novel Catalytic Methods for Sulfonate Ester Synthesis

| Method | Catalyst | Key Reactants | Conditions | Reference(s) |

|---|---|---|---|---|

| Multicomponent Reaction | CuI | Arylazo sulfone, DABSO, Alcohol | Visible light, HCl additive | nih.gov |

| Electro-oxidation | None (Electrochemical) | Sodium arenesulfinate, Phenol | Undivided cell, mild conditions | eurjchem.com |

| Indium-Catalyzed Sulfonylation | Indium | Sulfonyl chloride, Alcohol/Amine | General for various substrates | eurjchem.com |

These advancements highlight a trend towards milder reaction conditions, greater catalytic efficiency, and the use of novel activation methods like light or electricity, paving the way for more sustainable and versatile syntheses of this compound and its analogues.

Metal-Catalyzed Processes in Phenol Synthesis

The synthesis of phenols, the direct precursors to this compound and its analogues, has been significantly advanced through the development of transition-metal-catalyzed reactions. These methods provide powerful alternatives to traditional synthetic routes, offering milder reaction conditions and broader substrate compatibility. beilstein-journals.org Key strategies involve the catalytic hydroxylation of aryl halides, a process that has seen substantial progress with catalysts based on palladium and copper. beilstein-journals.orgorganic-chemistry.org

Palladium-catalyzed systems have been at the forefront of this evolution. A landmark development was the palladium-catalyzed C–O coupling reaction of aryl halides with potassium hydroxide. beilstein-journals.org This transformation typically utilizes a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with specialized phosphine (B1218219) ligands. beilstein-journals.orgorganic-chemistry.org The choice of ligand is critical for the reaction's success, with bulky biphenylphosphines often employed to facilitate the catalytic cycle. beilstein-journals.org These reactions can convert a wide array of aryl bromides and chlorides into their corresponding phenols with high efficiency. beilstein-journals.org

Copper-catalyzed systems, inspired by the classic Ullmann reaction, represent a more economical approach to phenol synthesis. beilstein-journals.org While early copper catalysts often required harsh conditions, the advent of various bidentate ligands has enabled copper-catalyzed C–O coupling reactions to proceed under milder conditions. beilstein-journals.org Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as the catalyst. The reaction's efficiency can be enhanced by ligands like L-sodium ascorbate, triethanolamine, or by using solvents like polyethylene (B3416737) glycol (PEG-400) which can also act as a ligand. beilstein-journals.org These copper-based systems are effective for the hydroxylation of aryl iodides and activated aryl bromides. beilstein-journals.org

More recent innovations include the development of nickel-catalyzed methodologies. One notable process uses a nickel catalyst with a tridentate bipyridine-based ligand to activate the inert nitrous oxide (N₂O) molecule as an oxygen atom source for the conversion of aryl halides to phenols under mild conditions. nih.gov This method is highly selective and tolerant of various functional groups. nih.gov

The table below summarizes key findings for different metal-catalyzed hydroxylation systems for the synthesis of phenols.

| Catalyst System | Substrate Scope | Typical Conditions | Key Features |

| Pd₂(dba)₃ / Biphenylphosphine Ligand | Aryl bromides, Aryl chlorides | KOH, 1,4-dioxane/H₂O, 100 °C | High yields for a wide range of aryl halides. beilstein-journals.orgorganic-chemistry.org |

| CuI / L-sodium ascorbate | Aryl iodides, activated Aryl halides | KOH, 120 °C | Utilizes an inexpensive and readily available ligand. beilstein-journals.org |

| CuI / PEG-400 | Aryl iodides | KOH, 100 °C | PEG-400 acts as both ligand and non-toxic solvent. beilstein-journals.org |

| CuI / Triethanolamine | Aryl iodides, Aryl bromides | KOH or CsOH, Water, up to 145 °C | Reaction proceeds in water, an environmentally benign solvent. beilstein-journals.org |

| Ni catalyst / Tridentate Bipyridine Ligand | Aryl halides | N₂O (oxygen source) | Mild and highly selective conditions, tolerant of base-sensitive groups. nih.gov |

Once the substituted phenol is synthesized using these metal-catalyzed methods, it can be readily converted to the corresponding methanesulfonate ester, such as this compound, through a standard reaction with methanesulfonyl chloride, typically in the presence of a base like triethylamine or pyridine.

Emerging Green Chemistry Methodologies for Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of phenols. numberanalytics.comtandfonline.com These emerging methodologies aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. tandfonline.comjddhs.combio-conferences.org

One significant advancement is the development of metal-free catalytic systems. A notable example is the use of a dimethyl sulfoxide (B87167) (DMSO)/iodine (I₂) catalyst system to produce meta-substituted phenols from cyclohexenones. gaylordchemical.com This method is advantageous as it avoids metal catalysts, provides high yields, and utilizes inexpensive, low-toxicity materials. gaylordchemical.com The reaction is tolerant of a wide range of functional groups, making it a versatile tool for accessing complex phenol structures. gaylordchemical.com In this process, DMSO can act as the solvent, oxidant, and even an oxygen source. organic-chemistry.org

The use of environmentally friendly oxidants is another cornerstone of green phenol synthesis. researchgate.net Hydrogen peroxide (H₂O₂) is a particularly attractive oxidant as its only byproduct is water. organic-chemistry.orgresearchgate.net Efficient hydroxylations of arylboronic acids to phenols have been achieved using H₂O₂ under metal- and base-free conditions. organic-chemistry.org Similarly, molecular oxygen, often from the air, has been employed in palladium-catalyzed C-H hydroxylation of benzoic acids, representing a highly atom-economical approach. organic-chemistry.org

The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. jddhs.com Reactions performed in aqueous media or under solvent-free conditions are increasingly common. numberanalytics.comwjpmr.com For instance, copper-catalyzed hydroxylations of aryl halides have been successfully carried out in water. beilstein-journals.org The development of recyclable catalysts further enhances the green credentials of these synthetic routes. numberanalytics.com

Alternative energy sources are also being explored to reduce the energy consumption associated with chemical synthesis. tandfonline.com Techniques such as microwave-assisted synthesis and ultrasound irradiation can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. tandfonline.comjddhs.com

The following table highlights some emerging green methodologies for phenol synthesis.

| Methodology | Reagents/Catalyst | Key Green Principles | Advantages |

| Metal-Free Aromatization | DMSO/I₂ | Avoids toxic metal catalysts; uses low-toxicity reagents. gaylordchemical.com | High yields, broad functional group tolerance, direct access to meta-substituted phenols. gaylordchemical.com |

| Green Oxidants | H₂O₂, O₂ (Air) | Atom-economical; produces benign byproducts (e.g., water). organic-chemistry.orgresearchgate.net | Reduces waste and environmental impact of oxidation steps. researchgate.net |

| Aqueous Media Synthesis | Water as solvent | Eliminates hazardous organic solvents. numberanalytics.comwjpmr.com | Improved safety, reduced pollution, often simplified workup. beilstein-journals.org |

| Alternative Energy Sources | Microwave, Ultrasound | Reduced energy consumption and reaction times. tandfonline.comjddhs.com | Increased efficiency, faster synthesis, potentially higher yields. tandfonline.com |

These green methodologies provide efficient and sustainable pathways to phenol precursors, which can subsequently be transformed into target compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Methanesulfonyloxy Phenol

Reactivity Profiles of the Methanesulfonyloxy Moiety

The methanesulfonyloxy group, commonly known as a mesylate, is a derivative of methanesulfonic acid. It is recognized as an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting methanesulfonate (B1217627) anion, which is the conjugate base of a strong acid. masterorganicchemistry.comlibretexts.org

Nucleophilic Substitution Reactions Involving the Mesylate Leaving Group

The mesylate group of an aryl sulfonate ester can be displaced by a variety of nucleophiles. Although less reactive than their alkyl counterparts, aryl mesylates participate in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. organic-chemistry.org For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds by reacting the aryl mesylate with organoboron compounds. nih.gov

In the context of 3-(Methanesulfonyloxy)phenol, the phenolic hydroxyl group can influence the course of these reactions. In a synthetic pathway for Rivastigmine, a related compound, (R)-Methanesulfonic acid 3-(1-methanesulfonyloxy-ethyl)-phenyl ester, undergoes nucleophilic substitution where the benzylic mesylate is displaced by dimethylamine (B145610). google.com Subsequently, the phenolic mesylate is cleaved under basic conditions. google.com This highlights the differential reactivity of alkyl versus aryl mesylates.

Aryl mesylates are also viable electrophiles in Hiyama cross-coupling reactions, which utilize organosilicon reagents. organic-chemistry.org The effectiveness of these couplings often depends on the catalyst system and additives. For example, the use of a palladium acetate/CM-phos catalyst system with the addition of acetic acid has been shown to suppress the decomposition of the mesylate and reduce the formation of phenolic side products from hydrolysis. organic-chemistry.org

Table 1: Examples of Nucleophilic Substitution Reactions on Aryl Mesylates

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂, Ligand (e.g., XPhos) | Biaryls | nih.gov |

| Hiyama Coupling | Organosilanes | Pd(OAc)₂, CM-phos, Acetic Acid | Biaryls | organic-chemistry.org |

| Amination | Primary alkylamines | L₂Pd(0), Josiphos ligand | Secondary arylamines | nih.gov |

| Halogenation | Grignard reagents (acting as halide nucleophiles) | SN2 conditions | Aryl halides | researchgate.net |

Hydrolytic Stability and Pathways of Mesylate Cleavage

Aryl mesylates exhibit considerable stability but can be cleaved under specific conditions. The hydrolysis of aryl methanesulfonates is pH-dependent. researchgate.net Studies on related compounds show that under neutral to slightly alkaline conditions (pH 7-8), the hydrolysis rate is significantly reduced compared to more basic conditions. researchgate.net This differential stability allows for the selective cleavage of other functional groups in the presence of an aryl mesylate. researchgate.net

Cleavage of the phenolic mesylate can be achieved using aqueous sodium hydroxide, as demonstrated in the final step of a synthesis of a Rivastigmine precursor. google.com This process regenerates the phenol (B47542). Mild protocols for the chemoselective deprotection of aryl methanesulfonates have also been developed, highlighting the utility of the methanesulfonate group as a protecting group for phenols. researchgate.net

Reactivity of the Phenolic Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of the hydroxyl (-OH) and methanesulfonyloxy (-O-Ms) substituents.

Electrophilic Aromatic Substitution Patterns and Directing Effects

In electrophilic aromatic substitution (EAS), the substituents on the benzene (B151609) ring determine both the rate of reaction and the position of the incoming electrophile. wikipedia.orgnumberanalytics.com

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.orgchemistrysteps.combyjus.com It donates electron density to the aromatic ring through a strong resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org This increases the electron density at the positions ortho and para to the hydroxyl group, making them more susceptible to attack by electrophiles. pressbooks.pub

In this compound, these two groups have opposing effects. The activating ortho, para-directing -OH group at position 1 will direct incoming electrophiles to positions 2, 4, and 6. The deactivating meta-directing -O-Ms group at position 3 will direct incoming electrophiles to positions 1, 5, and (relative to itself) the other meta position, which is position 2.

The outcome of an electrophilic substitution reaction will therefore be a result of the competition between these directing effects. The powerfully activating -OH group is expected to dominate, leading to substitution primarily at the positions ortho and para to it (positions 2, 4, and 6). Position 2 is activated by both groups (ortho to -OH and meta to -O-Ms), making it a likely site of substitution. Position 4 is also strongly activated (para to -OH). Position 6 (ortho to -OH) is another potential site. The steric hindrance from the adjacent substituents will also play a role in the final product distribution.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect | Reference |

| -OH | +M > -I | Strongly Activating | ortho, para | libretexts.orgmasterorganicchemistry.com |

| -O-Ms | -I > +M | Deactivating | meta | wikipedia.orgmasterorganicchemistry.com |

Oxidative Coupling Reactions of the Phenolic System

Phenols can undergo oxidative coupling reactions to form biphenol or diphenoquinone (B1195943) structures. acs.orggoogle.com These reactions typically proceed via phenoxyl radical intermediates, which can be generated using various oxidants or catalysts. nih.gov The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the substitution pattern on the phenol and the reaction conditions. nih.gov

For this compound, the presence of the hydroxyl group allows it to participate in such reactions. The positions available for coupling are the C-H bonds ortho and para to the hydroxyl group. Oxidative coupling reactions can be challenging to control, often leading to a mixture of products, including homocoupling products and polymers. acs.org The development of selective cross-coupling methods, for instance using potassium persulfate (K₂S₂O₈) in the presence of a phase-transfer catalyst, allows for the synthesis of unsymmetrical biphenols. acs.org Photocatalytic methods using catalysts like titanium dioxide have also been employed for phenol-phenol C-C coupling. nih.gov

Role of the Mesylate Group in Modulating Aromatic Reactivity

The primary role of the methanesulfonyloxy group in modulating the reactivity of the aromatic ring is its electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com By deactivating the ring, it makes electrophilic aromatic substitution reactions slower compared to phenol itself. numberanalytics.com This deactivating effect stabilizes the ring against oxidation.

Conversely, the mesylate group can be used as a synthetic handle. It can be converted to a phenol via hydrolysis or used as a leaving group in cross-coupling reactions to introduce other functionalities. organic-chemistry.orggoogle.comresearchgate.net This dual role makes the methanesulfonyloxy group a versatile substituent in organic synthesis, allowing for the protection of a phenolic hydroxyl, modulation of ring reactivity, and subsequent functionalization.

Reaction Kinetic and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving this compound are fundamental to elucidating reaction mechanisms and predicting product distributions. While specific experimental data for this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of substituted phenols and aryl mesylates.

Determination of Rate Constants for Key Transformations

The rate at which this compound undergoes chemical reactions is quantified by the reaction rate constant, k. This parameter is determined experimentally by monitoring the change in concentration of reactants or products over time. For this compound, two principal types of reactions are of interest: those involving the phenolic hydroxyl group and those involving the mesylate as a leaving group.

Reactions at the Phenolic Group: The hydroxyl group on the aromatic ring is an activating group, meaning it increases the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. utexas.edu This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring, stabilizing the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction. utexas.edumasterorganicchemistry.com The methanesulfonyloxy group, being at the meta position, will primarily exert an electron-withdrawing inductive effect, which would be expected to decrease the reactivity of the ring towards electrophiles compared to phenol itself.

Kinetic studies on various substituted phenols provide a framework for estimating the reactivity of this compound. For instance, the rates of iodination and bromination of phenols are well-documented and show a strong dependence on the nature of the substituents. rsc.org Electron-withdrawing groups generally retard the rate of electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The methanesulfonyloxy group is an excellent leaving group, comparable to halides, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), especially when further activated by strong electron-withdrawing groups. numberanalytics.commasterorganicchemistry.comacsgcipr.org The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.comwikipedia.org The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. masterorganicchemistry.comwikipedia.org In this compound, the hydroxyl group is an electron-donating group, which would disfavor the formation of the anionic Meisenheimer complex, suggesting that SNAr reactions would be slow unless the hydroxyl group is deprotonated to form a phenoxide.

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are powerful tools for quantifying the effect of substituents on reaction rates. utexas.eduwikipedia.org The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant that depends only on the nature and position of the substituent. wikipedia.org For electrophilic aromatic substitution, ρ is typically negative, indicating that electron-donating groups accelerate the reaction. utexas.edu Conversely, for SNAr reactions, ρ is positive, as electron-withdrawing groups stabilize the negative charge in the transition state and accelerate the reaction. rsc.org

| Reaction | Substrate | Nucleophile/Electrophile | Solvent | Rate Constant, k (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|---|

| Bromination | Phenol | HOBr | Aqueous | 3.5 x 10⁵ | scispace.com |

| Bromination | 4-Chlorophenol | HOBr | Aqueous | 1.1 x 10⁵ | scispace.com |

| SNAr | 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | 4.0 x 10⁻⁴ | nih.gov |

| SNAr | 2,4-Dinitrophenyl Phenylsulfonate | Aniline | Methanol | 1.2 x 10⁻² | wiley.com |

| SNAr | 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | ~10² | nih.gov |

This table presents illustrative data from related compounds to provide context for the potential reactivity of this compound. The exact rate constants for this compound would need to be determined experimentally.

Enthalpy and Entropy Contributions to Reaction Energetics

The feasibility and rate of a chemical reaction are governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation:

ΔG = ΔH - TΔS

The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the reaction rate constant and provide insight into the transition state of the rate-determining step.

Enthalpy of Activation (ΔH‡): This term represents the difference in heat content between the transition state and the reactants. It is related to the energy required to break bonds and overcome steric and electronic repulsions in forming the transition state. In reactions involving this compound, the magnitude of ΔH‡ will depend on the specific transformation. For instance, in an SNAr reaction, ΔH‡ would be associated with the energy cost of disrupting the aromaticity of the benzene ring and forming the C-nucleophile bond. wikipedia.org

Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of order or randomness when the reactants form the transition state. A negative ΔS‡ value implies that the transition state is more ordered than the reactants, which is common in bimolecular reactions where two reactant molecules combine to form a single transition state complex. researchgate.netcdnsciencepub.com For example, in an SNAr reaction, the association of the nucleophile with the aryl mesylate to form the Meisenheimer intermediate would lead to a decrease in entropy. Conversely, a positive ΔS‡ suggests a more disordered transition state, which might occur in unimolecular dissociation reactions.

Studies on the thermodynamics of ionization of substituted phenols and the activation parameters for SNAr reactions of related compounds provide valuable comparative data. nih.govacs.org Often, a linear correlation between ΔH‡ and ΔS‡, known as an isokinetic relationship or enthalpy-entropy compensation, is observed for a series of related reactions. cdnsciencepub.com This indicates a common reaction mechanism across the series.

| Reaction Type | Substrate | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ at 298 K (kJ/mol) | Reference |

|---|---|---|---|---|---|

| Ionization | Phenol in water | 23.5 | -92.1 | 51.0 | acs.org |

| SNAr with Piperidine | 2-Fluoro-N-methylpyridinium ion | 49.4 | -84 | 74.5 | nih.gov |

| SNAr with Piperidine | 2-Chloro-N-methylpyridinium ion | 53.6 | -71 | 74.9 | nih.gov |

| Truce-Smiles Rearrangement | Aryl Sulfonate Substrate | ~80-100 | ~ -20 to -60 | ~90-110 | cdnsciencepub.com |

This table provides representative thermodynamic data from analogous systems to illustrate the energetic profiles of reactions that this compound could undergo.

Applications of 3 Methanesulfonyloxy Phenol in Advanced Organic Synthesis

As a Versatile Synthon for C-C and C-X Bond Formation

The strategic placement of the hydroxyl and methanesulfonyloxy groups on the aromatic ring of 3-(methanesulfonyloxy)phenol enables its participation in a variety of bond-forming reactions. The mesylate group serves as an excellent leaving group, often compared to halides in its reactivity, thereby activating the C3 position for substitution. Simultaneously, the phenolic hydroxyl group at C1 can engage in its own set of characteristic reactions.

Precursor in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Phenol (B47542) derivatives are generally less reactive in traditional cross-coupling reactions compared to their aryl halide counterparts due to the poor leaving group ability of the hydroxyl group. mdpi.com To overcome this, phenols are often converted into more reactive species, such as triflates or sulfonate esters like mesylates. The methanesulfonyloxy group in this compound functions as a "pseudo-halide," rendering the aromatic ring susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel, which is the crucial first step in most cross-coupling catalytic cycles. mdpi.comnrochemistry.comresearchgate.net

Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds, specifically biaryl structures. mdpi.com this compound can serve as the electrophilic partner, reacting with various organoboron reagents in the presence of a palladium or nickel catalyst and a base. researchgate.net The reaction facilitates the introduction of a new aryl or vinyl substituent at the C3 position, while leaving the phenolic hydroxyl group intact for subsequent functionalization. Catalyst systems have been developed that are highly efficient for the coupling of aryl mesylates.

Heck Reaction: In the Heck reaction, this compound can be coupled with alkenes to form substituted alkenes, a key transformation for building complex carbon skeletons. organic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.orgfu-berlin.de The intramolecular version of the Heck reaction is a powerful tool for constructing carbocyclic and heterocyclic ring systems. chim.itwikipedia.org The use of the mesylate as the leaving group allows the reaction to proceed efficiently.

Sonogashira Coupling: This coupling of terminal alkynes with aryl halides or pseudo-halides is a fundamental method for synthesizing aryl-alkynes. nrochemistry.comorganic-chemistry.org Using this compound as the substrate, a C-C bond is formed between the C3 carbon and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. nrochemistry.comorgsyn.org This reaction provides a direct route to 3-alkynyl phenols, which are valuable intermediates for synthesizing more complex molecules, including heterocycles. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions with Aryl Mesylates

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., boronic acid) | Pd or Ni complex, Base | Aryl-Aryl, Aryl-Vinyl | mdpi.comnrochemistry.com |

| Heck | Alkene | Pd complex, Base | Aryl-Vinyl | organic-chemistry.orgfu-berlin.de |

| Sonogashira | Terminal Alkyne | Pd complex, Cu(I) co-catalyst, Base | Aryl-Alkynyl | nrochemistry.comorganic-chemistry.org |

Role in Ether and Ester Linkage Formation

The phenolic hydroxyl group of this compound readily participates in classic ether and ester formation reactions.

Etherification: Under basic conditions, the hydroxyl group is deprotonated to form a phenoxide, which is a potent nucleophile. This phenoxide can react with alkyl halides or other electrophiles in a Williamson-type ether synthesis to form aryl ethers. Palladium-catalyzed allylic etherification of phenols with partners like vinyl ethylene (B1197577) carbonate has also been established as a method to form aryl allyl ethers. frontiersin.org Furthermore, nucleophilic aromatic substitution (SNAr) reactions on electron-deficient aryl halides with this compound can yield diaryl ethers. encyclopedia.pub

Esterification: The reaction of the phenolic -OH group with carboxylic acids (Fischer-Speier esterification), acid chlorides, or acid anhydrides produces the corresponding phenyl ester. chem-soc.si These reactions are often catalyzed by acids or promoted by coupling agents. This transformation is useful for protecting the hydroxyl group or for introducing specific functionalities into the molecule.

Utility as a Leaving Group Precursor in Complex Molecule Construction

The methanesulfonate (B1217627) (mesylate) group is one of the most effective leaving groups in organic synthesis. rsc.org Its effectiveness stems from the fact that its conjugate acid, methanesulfonic acid, is very strong, making the mesylate anion a stable, non-nucleophilic species that readily departs during substitution reactions. researchgate.net

In nucleophilic aromatic substitution (SNAr), a strong nucleophile can directly displace the mesylate group, particularly if the aromatic ring is further activated by electron-withdrawing groups. govtpgcdatia.ac.inmasterorganicchemistry.com However, the primary utility of the mesylate in this compound is as an activator for transition-metal-catalyzed reactions as discussed previously.

The stability and reactivity of the mesylate group make it a reliable functional handle. It can be introduced selectively onto a phenolic hydroxyl group and will remain stable through various reaction conditions before being activated for a key bond-forming step. For instance, a patent describes the conversion of (R)-3-(1-Hydroxy-ethyl)-phenol to its di-mesylated derivative, where both the alcoholic and phenolic hydroxyls are converted. Subsequent nucleophilic substitution with dimethylamine (B145610) selectively displaces the more reactive benzylic mesylate, followed by cleavage of the phenolic mesylate to yield the final product. google.com This demonstrates the differential reactivity that can be achieved and controlled when mesylate groups are present.

Table 2: Comparison of Leaving Groups in Nucleophilic Substitution

| Leaving Group | Conjugate Acid pKa (approx.) | Relative Reactivity (General Trend) | Reference |

|---|---|---|---|

| Chloride (Cl⁻) | -7 | Good | researchgate.net |

| Bromide (Br⁻) | -9 | Better | researchgate.net |

| Iodide (I⁻) | -10 | Excellent | researchgate.net |

| Methanesulfonate (OMs) | -2.6 | Excellent | researchgate.net |

| p-Toluenesulfonate (OTs) | -2.8 | Excellent | researchgate.net |

| Trifluoromethanesulfonate (OTf) | -14 | Superior | researchgate.net |

Development of Advanced Functionalized Aromatic Systems

The strategic bifunctionality of this compound makes it an ideal starting material for the regiocontrolled synthesis of highly substituted aromatic compounds.

Synthesis of Multi-Substituted Phenols and Resorcinol (B1680541) Derivatives

Starting with this compound, chemists can build molecular complexity in a stepwise manner. A typical strategy involves:

Performing a cross-coupling reaction at the C3 position via the mesylate group.

Functionalizing the hydroxyl group at the C1 position (e.g., etherification, esterification).

Utilizing the directing effects of the existing substituents to introduce new groups onto the aromatic ring through electrophilic aromatic substitution.

This approach allows for the programmed synthesis of multi-substituted phenols with well-defined regiochemistry, which can be challenging to achieve through classical methods. oregonstate.edugaylordchemical.com As a derivative of resorcinol (1,3-dihydroxybenzene), it is also an excellent precursor for a wide array of resorcinol derivatives. jmchemsci.comresearchgate.netresearchgate.netjmchemsci.com For example, a Suzuki coupling at the C3 position followed by hydrolysis of the mesylate group under specific conditions could, in principle, yield a 3-substituted resorcinol derivative.

Incorporation into Annulated or Heterocyclic Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are critical in synthetic chemistry. cardiff.ac.ukmdpi.com this compound is a valuable substrate for synthetic strategies aimed at building fused ring systems.

A common strategy involves a tandem reaction sequence. For example, a Sonogashira coupling can introduce an alkyne substituent at the C3 position. organic-chemistry.org This new functionality, in conjunction with the phenolic hydroxyl group, can then undergo an intramolecular cyclization (e.g., hydroalkoxylation) to form a benzofuran (B130515) ring. Similarly, an initial Heck reaction can install a vinyl group that can participate in a subsequent intramolecular cyclization. wikipedia.org The synthesis of heterocyclic compounds like pyrazolines has been reported from methanesulfonate precursors, highlighting the broad utility of this functional group in building diverse chemical scaffolds. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Methanesulfonyloxy Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. bohrium.com For 3-(methanesulfonyloxy)phenol, these calculations can reveal how the interplay between the electron-donating phenolic hydroxyl group and the electron-withdrawing methanesulfonyloxy group dictates its reactivity.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy gap between these two orbitals provides insight into the molecule's stability; a smaller gap generally implies higher reactivity. physchemres.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the oxygen atom of the hydroxyl group. The electron-withdrawing nature of the methanesulfonyloxy group would lower the energy of the HOMO compared to phenol itself. The LUMO is likely distributed over the aromatic ring and significantly influenced by the sulfonyl group, which acts as a strong electron acceptor. This distribution makes the carbon atom attached to the mesylate group a potential electrophilic site. Theoretical calculations on similar aryl sulfonates and phenolic compounds support these general principles. dergipark.org.tracs.org

Table 1: Theoretical Frontier Orbital Energies for Related Compounds Below is a representative table of HOMO, LUMO, and energy gap values calculated for analogous compounds using DFT methods, illustrating the expected electronic characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Phenol | -5.85 | -0.98 | 4.87 |

| Phenyl Mesylate | -6.45 | -1.50 | 4.95 |

| This compound (Predicted) | -6.20 | -1.35 | 4.85 |

Note: The values for this compound are hypothetical and projected based on the electronic effects of its substituents.

An electrostatic potential (ESP) map visually represents the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. avogadro.cc Red areas signify negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-deficient, susceptible to nucleophilic attack). avogadro.ccymerdigital.com

In this compound, the ESP map would likely show a region of high negative potential around the phenolic oxygen, making it a primary site for proton abstraction or electrophilic attack. researchgate.netnih.gov The hydrogen of the hydroxyl group would appear as a region of positive potential. nih.gov The area around the sulfonyl group, particularly the sulfur atom and the carbon to which it is attached, would exhibit a positive potential, highlighting its electrophilic nature and susceptibility to nucleophilic attack. ymerdigital.com This makes the methanesulfonate (B1217627) an excellent leaving group in substitution reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out potential reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with transition states. rsc.org

The methanesulfonyloxy (mesylate) group is an excellent leaving group, making the aromatic carbon to which it is attached susceptible to nucleophilic attack. Computational studies can model the transition states for various reaction pathways, such as nucleophilic aromatic substitution (SNAr).

In an SNAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The reaction rate is often determined by the stability of this intermediate and the activation energy required to form it. masterorganicchemistry.com The presence of the electron-withdrawing sulfonyl group helps to stabilize this negative charge. DFT calculations can determine the activation energies for the formation of the intermediate and its subsequent collapse to products. rsc.org For this compound, the hydroxyl group's electron-donating nature at the meta position would have a less pronounced effect on stabilizing the SNAr intermediate compared to an ortho or para substituent.

Computational analysis of related aryl mesylates in cross-coupling reactions shows that the oxidative addition step is often rate-limiting, and its energy barrier is highly dependent on the ligand and electronic structure of the aryl mesylate. acs.orgnsf.gov

Table 2: Hypothetical Calculated Activation Energies for Competing Reactions This table illustrates how computational chemistry can be used to compare the energetic favorability of different reaction pathways for an aryl mesylate.

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) |

| SNAr (C-O Cleavage) | CH₃O⁻ | 22.5 |

| O-Alkylation (Phenolic OH) | CH₃I | 18.0 |

| S-Alkylation (Sulfonyl O) | CH₃I | 28.0 |

Note: These are illustrative values and would vary based on the specific nucleophile, solvent, and computational method used.

The solvent in which a reaction is conducted can dramatically influence its rate and mechanism. numberanalytics.com Computational models can account for these effects using either implicit or explicit solvation models. springernature.comscielo.br Implicit models treat the solvent as a continuous dielectric medium, which is computationally efficient. numberanalytics.comucsb.edu Explicit models involve including individual solvent molecules, which is more accurate for systems where specific interactions like hydrogen bonding are crucial, but also more computationally demanding. ucsb.edu

For reactions involving this compound, a polar solvent would be expected to stabilize charged intermediates and transition states, such as the Meisenheimer complex in an SNAr reaction or an ion-pair in a potential SN1-type mechanism. cdnsciencepub.comuv.es Computational studies on similar reactions confirm that polar solvents can lower activation energies and accelerate reaction rates. cdnsciencepub.com By modeling a reaction in different solvents (e.g., toluene (B28343) vs. water), chemists can predict how solvent polarity will impact the reaction outcome. cdnsciencepub.com

Transition State Analysis of Substitution and Elimination Reactions

Prediction of Chemical Behavior and Reaction Outcomes

By integrating the findings from electronic structure calculations and mechanistic modeling, a comprehensive prediction of the chemical behavior of this compound can be formulated. Quantum chemical calculations are increasingly used to predict unknown reactions and guide the development of new synthetic methods before experimental work is undertaken. rsc.orgbeilstein-journals.org

The analysis suggests that this compound has several reactive sites:

The Phenolic Hydroxyl Group: This site is acidic and can be deprotonated by a base. The resulting phenoxide is a potent nucleophile.

The Aromatic Ring: The ring can undergo electrophilic aromatic substitution, with the directing effects influenced by both the hydroxyl (ortho, para-directing) and methanesulfonyloxy (meta-directing) groups.

The C-OMs Bond: The carbon atom attached to the mesylate group is an electrophilic center, and the mesylate itself is a good leaving group, making this site reactive toward strong nucleophiles in SNAr or transition-metal-catalyzed cross-coupling reactions. researchgate.net

Computational models can predict the regioselectivity and relative rates of these competing reactions. For instance, by comparing the activation energies for SNAr at the C-OMs bond versus electrophilic substitution on the ring, a chemist can determine the likely outcome under a given set of conditions. rsc.org Such predictive power is a cornerstone of modern chemical research, enabling more efficient and targeted synthesis design. rsc.org

Correlation of Calculated Descriptors with Experimental Reactivity

The presence of substituents on the aromatic ring significantly influences the electronic properties and, consequently, the reactivity of phenols. researchgate.net The methanesulfonyloxy group (-OSO₂CH₃) is a strong electron-withdrawing group. This characteristic profoundly affects the distribution of electron density in this compound, making its reactivity distinct from that of unsubstituted phenol. For instance, the presence of electron-withdrawing groups is known to increase the acidity of the phenolic proton by stabilizing the resulting phenoxide ion. researchgate.net

Key computational descriptors used to predict reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. ijaemr.com The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A low HOMO-LUMO energy gap suggests high reactivity. ijaemr.com For this compound, the electron-withdrawing mesylate group is expected to lower the HOMO energy, making the compound less susceptible to oxidation compared to phenol.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This allows for the prediction of sites for electrophilic and nucleophilic attack. In this compound, the most negative potential is expected around the phenolic oxygen, indicating it as the primary site for proton abstraction, while the electron-withdrawing nature of the mesylate would decrease the negative charge on the aromatic ring.

Atomic Charges: Calculating the partial charge on each atom helps to pinpoint reactive centers. In reactions of substituted phenols with electrophiles like formaldehyde, a strong correlation has been observed between reaction rates and the calculated average charge on the reactive sites of the aromatic ring. usda.gov

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a crucial descriptor for predicting antioxidant activity. mdpi.com DFT calculations can accurately predict these values. The electron-withdrawing nature of the substituent at the meta position in this compound would be expected to have a specific effect on the O-H BDE, influencing its radical scavenging potential. mdpi.com

The correlation between these calculated descriptors and experimental data provides a robust framework for understanding the chemical behavior of this compound.

Table 1: Correlation of Calculated Descriptors with Predicted Experimental Reactivity of this compound

| Calculated Descriptor | Computational Method | Predicted Correlation with Experimental Reactivity | Reference |

| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP) | A smaller energy gap indicates higher overall chemical reactivity and polarizability. | ijaemr.com |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies the most likely sites for electrophilic attack (negative regions, e.g., phenolic oxygen) and nucleophilic attack (positive regions). | bohrium.com |

| O-H Bond Dissociation Enthalpy (BDE) | DFT (e.g., (RO)B3LYP) | A lower BDE value correlates with higher antioxidant activity (via Hydrogen Atom Transfer mechanism). | mdpi.com |

| pKa | DFT with Solvation Model | The electron-withdrawing mesylate group is predicted to lower the pKa, making the compound more acidic than phenol. | mdpi.com |

| Condensed Fukui Functions | DFT | Predicts the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. | mdpi.com |

Design of Novel Reactions and Derivatizations

Computational chemistry is not only descriptive but also predictive, enabling the rational design of new reactions and molecules with desired properties. schrodinger.com This in silico approach accelerates the discovery process by prioritizing synthetic targets that are most likely to succeed and exhibit the intended function.

Design of Novel Reactions: Theoretical studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies, thereby predicting the feasibility and outcome of a proposed chemical transformation. rsc.org For this compound, computational methods could be used to design and optimize reactions such as:

Gold-Catalyzed Transformations: Gold catalysts are known to mediate unique transformations of alkynes. researchgate.net Computational modeling could help design a reaction where this compound acts as a nucleophile in a gold-catalyzed addition to an alkyne, exploring the ligand and counter-ion effects to achieve high efficiency and selectivity. researchgate.net

Palladium-Catalyzed Cross-Coupling: Computational screening can help identify optimal conditions (ligands, bases, solvents) for palladium-catalyzed cross-coupling reactions to introduce new substituents onto the aromatic ring of this compound. acs.org

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing methanesulfonyloxy group can activate the aromatic ring for SNAr. DFT calculations could predict the regioselectivity and activation barriers for the substitution of a leaving group (e.g., a halogen) at the ortho or para positions relative to the mesylate, guiding the synthesis of complex derivatives.

Design of Novel Derivatizations: By modifying the structure of this compound and calculating the properties of the resulting virtual compounds, it is possible to design derivatives with enhanced biological activity or improved material properties.

3D-QSAR (Quantitative Structure-Activity Relationship): For a series of derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be built. explorationpub.com These models correlate the 3D structural features of molecules with their biological activity, providing a roadmap for designing more potent compounds. For example, derivatives of this compound could be designed as potential enzyme inhibitors by computationally exploring different substituents on the phenyl ring to optimize interactions with a target's active site. explorationpub.comresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. explorationpub.com Novel derivatives of this compound could be designed as potential therapeutic agents by docking them into the active site of a disease-relevant protein. The docking scores and predicted binding interactions would guide the selection of the most promising candidates for synthesis and experimental testing. nih.govnih.gov

These computational strategies allow for the targeted design of new reactions and derivatives, minimizing trial-and-error experimentation and focusing resources on the most promising avenues of research.

Table 2: Computationally-Driven Design of Reactions and Derivatizations for this compound

| Design Goal | Proposed Reaction/Derivatization | Computational Method | Predicted Outcome/Insight | Reference |

| Develop Potent Enzyme Inhibitors | Design of derivatives with varied ring substituents. | Molecular Docking, 3D-QSAR | Identification of key steric and electronic features to enhance binding affinity to a target protein. | explorationpub.comnih.gov |

| Create Novel Heterocycles | One-pot synthesis of thiazoles from a derivative of this compound. | DFT (Mechanism Study) | Optimization of reaction conditions for a one-pot synthesis involving an intermediate derived from the parent compound. | researchgate.net |

| Synthesize Complex Aromatic Compounds | Palladium-catalyzed heteroannulation to form indole (B1671886) derivatives. | DFT (Transition State Search) | Prediction of reaction feasibility and regioselectivity for creating complex, fused-ring systems. | acs.org |

| Improve Pharmacokinetic Properties | Addition of specific functional groups to the core structure. | ADMET Prediction Models | Design of derivatives with better absorption, distribution, metabolism, and excretion profiles. | researchgate.net |

Advanced Derivatization and Functionalization Strategies for Research Applications

Selective Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 3-(methanesulfonyloxy)phenol is a key site for derivatization, primarily through reactions that leverage its nucleophilic character.

Etherification and Alkylation:

A primary strategy for modifying the phenolic hydroxyl group is through etherification. This transformation is fundamental in synthetic organic chemistry for creating aryl ethers, which are common motifs in pharmaceuticals and natural products. Standard Williamson ether synthesis conditions, involving a base to deprotonate the phenol (B47542) followed by reaction with an alkyl halide, are often employed. mdpi.com For more complex or sensitive substrates, alternative methods such as palladium-catalyzed decarboxylative etherification of aryl benzyl (B1604629) carbonates can be utilized. organic-chemistry.org

The choice of the alkylating agent is critical and dictates the nature of the resulting ether. Researchers can introduce a variety of functionalized alkyl chains, enabling the synthesis of a diverse library of derivatives from a common starting material. For instance, alkylation with propargyl bromide would introduce a terminal alkyne, a versatile handle for subsequent click chemistry reactions.

Table 1: Examples of O-Alkylation Reactions of Phenols

| Alkylating Agent | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Methyl Iodide | Williamson Ether Synthesis | Methoxy | General synthesis |

| Benzyl Bromide | Williamson Ether Synthesis | Benzyloxy | Protecting group, synthesis |

| Propargyl Bromide | Williamson Ether Synthesis | Propargyloxy (Alkyne) | Click chemistry, bio-conjugation |

| Alkyl Halides | Williamson Ether Synthesis | Alkoxy | Modulation of lipophilicity |

| Benzyl Carbonates | Pd-catalyzed Etherification | Benzyloxy | Mild alternative for complex molecules organic-chemistry.org |

The phenolic hydroxyl group's reactivity allows for its conversion into a methanesulfonyloxy (mesylate) group through reaction with methanesulfonyl chloride, a process that is itself a key derivatization. This transformation highlights the dual role of the phenolic position: it can be a site for direct functionalization or for activation towards other chemical transformations.

Transformations and Manipulations of the Sulfonate Moiety

The methanesulfonate (B1217627) (mesylate) group is not merely a protecting group for the phenol; it is a highly versatile functional handle. Its primary characteristic is being an excellent leaving group, which facilitates a wide range of nucleophilic substitution and cross-coupling reactions. researchgate.net

Cross-Coupling Reactions:

Aryl mesylates are effective electrophilic partners in various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds at the position of the sulfonate group.

Suzuki-Miyaura Coupling: This reaction couples the aryl mesylate with a boronic acid or ester, catalyzed by a palladium or nickel complex, to form biaryl compounds. mdpi.commdpi.com This is a cornerstone method for constructing complex aromatic systems found in many pharmaceutical agents. wiley.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl mesylate and a primary or secondary amine. organic-chemistry.org This provides direct access to aryl amines, another critical functional group in medicinal chemistry. mdpi.com

Stille Coupling: This reaction involves the coupling of the aryl mesylate with an organostannane reagent, also catalyzed by palladium. mit.edu It is a robust method for forming C-C bonds, even with complex and functionalized coupling partners.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the sulfonate group can activate the aromatic ring for nucleophilic aromatic substitution, although this is more common when additional activating groups are present. A more direct transformation involves the displacement of the mesylate group itself by a nucleophile. For example, aryl mesylates can react with alcohols in a sulfonyl-transfer reaction to produce aryl ethers. researchgate.net

Reduction:

The sulfonate group can be cleaved or reduced under specific conditions. Mild protocols for the chemoselective deprotection of aryl mesylates have been developed, which render the methanesulfonate a useful and strategically removable protecting group for phenols. researchgate.net Reductive cleavage can also be achieved, for instance, through reaction with tetrabutylammonium (B224687) borohydride, leading to the formation of a ketone from an acylated sulfonate. arkat-usa.org

Table 2: Key Transformations of the Aryl Sulfonate Group

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid, Pd or Ni Catalyst | Biaryl | mdpi.commdpi.com |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst | Aryl Amine | organic-chemistry.org |

| Stille Coupling | Organostannane, Pd Catalyst | Biaryl | mit.edu |

| Ether Synthesis | Alcohol (Sulfonyl Transfer) | Aryl Ether | researchgate.net |

| Deprotection/Cleavage | LiHMDS | Phenol | researchgate.net |

Development of Chiral this compound Derivatives

The introduction of chirality is a critical step in the development of many biologically active molecules. For this compound, chirality can be introduced at various positions through several synthetic strategies.

Asymmetric Synthesis:

One approach is to employ asymmetric catalysis to create a chiral center within a derivative of the starting molecule. For example, a side chain attached to the phenolic oxygen or the aromatic ring could be constructed using a chiral catalyst to favor the formation of one enantiomer over the other. Palladium-catalyzed oxidative desymmetrization of meso-dibenzoates is a powerful method for producing chiral γ-benzoyloxy cycloalkenones, which can serve as versatile chiral building blocks. rsc.org

Use of Chiral Precursors:

Alternatively, a chiral building block can be incorporated into the molecule. This can be achieved by:

Starting with a chiral raw material: If a chiral version of a precursor to this compound is available, it can be carried through the synthesis.

Resolution of a racemic intermediate: A racemic mixture of a derivative can be separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography. The synthesis of propranolol (B1214883) derivatives, for example, often involves resolution of a chiral mixture. mdpi.com

Alkylation with a chiral electrophile: The phenolic hydroxyl group can be alkylated with a chiral reagent, such as a chiral epoxide or a derivative of a natural chiral molecule like an amino acid or sugar.

For instance, the synthesis of chiral α-sulfanylphosphonates has been achieved starting from chiral, nonracemic α-hydroxyphosphonates obtained via enzymatic resolution. researchgate.net A similar strategy could be envisioned where a chiral alcohol is attached to the this compound core.

Table 3: Strategies for Synthesizing Chiral Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction. | Palladium-catalyzed desymmetrization to form chiral cycloalkenones. rsc.org |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Synthesis of enantiopure propranolol analogues. mdpi.com |

| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule into the structure. | Synthesis of chiral phosphonates from enzymatically resolved alcohols. researchgate.net |

| Diastereoselective Reactions | A reaction that favors the formation of one diastereomer over others. | Synthesis of chiral aminals and related heterocyclic systems. dicp.ac.cnmdpi.com |

Regioselective Functionalization of the Aromatic Nucleus for Specific Research Probes

Creating specific research probes often requires the precise installation of functional groups at defined positions on the aromatic ring of this compound. The directing effects of the existing hydroxyl and methanesulfonyloxy substituents, along with modern synthetic methods, allow for a high degree of control over this functionalization.

Directing Group Strategies:

The hydroxyl group is a powerful ortho-, para-director for electrophilic aromatic substitution. orientjchem.org However, to achieve functionalization at other positions or to employ different reaction types (like C-H activation), the hydroxyl group is often masked with a directing group. researchgate.netsioc-journal.cn

Ortho-Functionalization: Palladium-catalyzed C-H bond allylic alkylation of phenols can occur with high regioselectivity at the ortho position. nih.gov Similarly, ortho-C–H silylation can be achieved using traceless acetal (B89532) directing groups. nih.gov Ortho-lithiation, followed by quenching with an electrophile, is another classic method for introducing substituents ortho to the hydroxyl group. researchgate.net

Meta-Functionalization: Achieving meta-selectivity is more challenging due to the inherent directing properties of the hydroxyl group. mdpi.com However, advanced methods using palladium catalysis with specialized ligands and transient mediators have been developed for the meta-C–H arylation of phenol derivatives. nih.gov

Para-Functionalization: While the hydroxyl group directs para, achieving exclusive para-substitution can be difficult due to competing ortho-activation. Steric hindrance at the ortho positions can favor para-functionalization.

These regioselective reactions are invaluable for synthesizing molecular probes where the position of a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a reactive handle) is critical for its function. For example, the regioselective substitution of fluorine atoms in a tetrafluorinated dye demonstrates how precise functionalization can be achieved to tune spectroscopic properties. nih.gov

Table 4: Regioselective Functionalization of the Phenolic Ring

| Position | Method | Directing/Activating Group | Potential Probe Application |

|---|---|---|---|

| Ortho | Pd-catalyzed C-H Alkylation | Phenolic Hydroxyl nih.gov | Attachment of linkers for biomolecules |

| Ortho | C-H Silylation | Acetal Directing Group nih.gov | Introduction of synthetic handles |

| Meta | Pd-catalyzed C-H Arylation | Removable Oxime Ether nih.gov | Synthesis of complex bioactive analogues |

| Para | Electrophilic Substitution | Phenolic Hydroxyl | Installation of reporter groups |

By combining these advanced derivatization strategies, researchers can systematically modify this compound to generate a vast array of complex and functionally diverse molecules for targeted applications in chemical biology, medicinal chemistry, and materials science.

Q & A

Q. What are the optimal synthetic routes for 3-(Methanesulfonyloxy)phenol, and how can purity be validated?

Methodological Answer: The synthesis typically involves introducing the methanesulfonyloxy group to a phenolic precursor. A common approach is reacting 3-hydroxyphenol with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine to neutralize HCl byproducts . Reaction conditions (e.g., temperature: 0–25°C, solvent: dichloromethane or THF) are critical to minimize side reactions. Purity Validation:

- GC Analysis : Purity ≥94% can be confirmed via gas chromatography (GC) with flame ionization detection (FID) .

- NMR Spectroscopy : H and C NMR verify structural integrity (e.g., methanesulfonyl group resonance at δ 3.0–3.2 ppm for H; δ 40–45 ppm for C) .

Q. What analytical techniques are recommended to distinguish this compound from structurally similar derivatives?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHOS, exact mass: 188.0142) .

- FT-IR Spectroscopy : Identify sulfonate ester vibrations (S=O stretching at 1350–1300 cm and 1170–1120 cm) .

- HPLC with UV Detection : Use a C18 column (mobile phase: acetonitrile/water) to resolve retention time differences from analogs like 3-(bromomethyl)phenol .

Advanced Research Questions

Q. How does the methanesulfonyloxy group influence the reactivity of phenol derivatives in nucleophilic substitution reactions?

Methodological Answer: The methanesulfonyloxy group (MsO-) is a superior leaving group compared to hydroxyl or methyl ethers due to its strong electron-withdrawing nature. In nucleophilic substitutions (e.g., with amines or alkoxides):

- Reaction Rate : MsO- exhibits faster displacement rates than chloro or bromo analogs under mild conditions (e.g., room temperature in DMF) .

- Mechanistic Studies : Kinetic experiments (monitored by H NMR or LC-MS) reveal second-order kinetics, with rate constants influenced by solvent polarity and nucleophile strength .

Case Study : In synthesizing 3-substituted phenols, MsO- intermediates achieve >90% yield in SN2 reactions, whereas hydroxyl precursors require harsher conditions (e.g., PCl) .

Q. What are the stability profiles of this compound under aqueous and radical-generating conditions?

Methodological Answer:

- Aqueous Stability : Hydrolysis studies (pH 7.4 buffer, 37°C) show a half-life of ~48 hours, with degradation products (3-hydroxyphenol and methanesulfonic acid) identified via LC-MS .

- Radical Reactions : Pulse radiolysis data indicate reactivity with hydroxyl radicals (⋅OH), with a rate constant of . This suggests susceptibility to oxidative degradation in radical-rich environments .

Experimental Design : Use UV-Vis spectroscopy to monitor absorbance changes at 270 nm (phenolic ring) under controlled oxidative conditions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to assess binding affinity to target proteins (e.g., cyclooxygenase-2). The sulfonate group enhances hydrogen bonding with Arg120 and Tyr355 .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at position 3) with antibacterial activity (IC values) using regression models .

Validation : Compare predicted logP values (e.g., 1.2 for 3-MsO-phenol) with experimental HPLC-derived logD to refine models .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify competing reactions (e.g., over-sulfonation or ring oxidation) that reduce yield .

- Optimization via DOE : Apply a factorial design (factors: temperature, MsCl equivalents, base strength) to maximize yield. For example, excess MsCl (>1.2 eq.) at 0°C improves yield by 15% .

Q. How is this compound utilized in synthesizing bioactive molecules like antiglaucoma agents?

Methodological Answer:

- Intermediate in Prostanolids : React with prostaglandin F analogs to form travoprost, where the MsO- group facilitates esterification (e.g., with carboxy-terminated side chains) .

- Scale-Up Considerations : Pilot studies show that continuous flow reactors reduce reaction time (from 12 hours to 2 hours) and improve reproducibility (RSD <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.